molecular formula C8H8ClNO2 B2435207 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid CAS No. 1000568-04-6

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid

Cat. No. B2435207
CAS RN: 1000568-04-6
M. Wt: 185.61
InChI Key: LDTGOJBKHDOHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-Chloro-2-methylpyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C8H8ClNO2 . It is a solid substance and has a molecular weight of 185.61 .


Molecular Structure Analysis

The molecular structure of “2-(6-Chloro-2-methylpyridin-3-yl)acetic acid” is represented by the linear formula C8H8ClNO2 .


Physical And Chemical Properties Analysis

“2-(6-Chloro-2-methylpyridin-3-yl)acetic acid” is a solid substance . It has a molecular weight of 185.61 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid has been utilized in the synthesis of various chemical compounds. For example, it plays a role in the synthesis of 1,3,4-oxadiazoles, which are derived from 2-chloropyridine-5-acetic acid, demonstrating insecticidal activity (Holla et al., 2004).
  • It is also involved in the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showcasing the potential for molecular conformations in solutions and crystal forms (Chui et al., 2004).

Crystal Structure Analysis

  • The compound's crystal structure has been studied, particularly in derivatives like fluroxypyr. Such studies reveal insights into molecular interactions and network formation in crystals (Park et al., 2016).

Reactivity and Chemical Oxidation

  • Research on the oxidation reactivity of derivatives of 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid, like 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been conducted. These studies contribute to understanding the chemical behavior under different conditions and the formation of various products (Pailloux et al., 2007).

Synthesis of Novel Derivatives

  • The compound is instrumental in synthesizing new derivatives with potential applications in various fields. For instance, it is used in developing unique indoloketopiperazine derivatives via the Ugi reaction (Ghandi et al., 2012).

Interaction Studies and Coordination Chemistry

  • Studies have been conducted on its interaction with other compounds, such as its role in forming salts and cocrystals, providing valuable insights into molecular interactions and crystal chemistry (Pan et al., 2015).

Applications in Organometallic Chemistry

  • The compound has been used in the synthesis and study of organometallic complexes, such as iridium(III) bis-cyclometallated complexes, providing insights into their structures and properties (Sie et al., 2008).

Mechanism of Action

The mechanism of action of “2-(6-Chloro-2-methylpyridin-3-yl)acetic acid” is not available .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

2-(6-chloro-2-methylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(4-8(11)12)2-3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGOJBKHDOHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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